Pentahomomethionine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

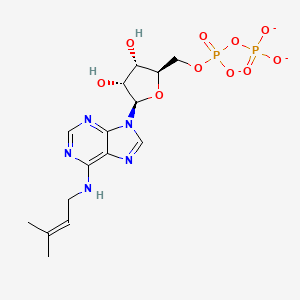

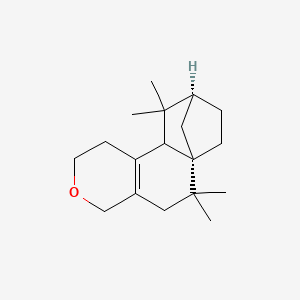

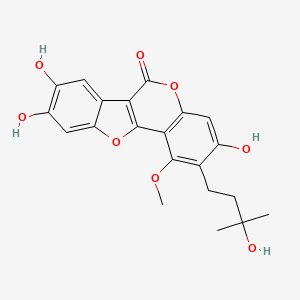

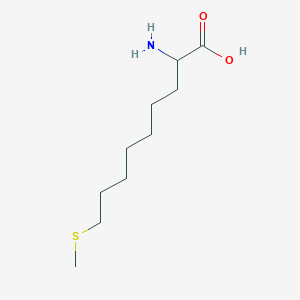

Pentahomomethionine is a sulfur-containing amino acid consisting of 2-aminononanoic acid having a methylthio substituent at the 9-position. It is a sulfur-containing amino acid and a non-proteinogenic alpha-amino acid. It is a tautomer of a pentahomomethionine zwitterion.

Scientific Research Applications

Molecular Orbital Imaging:

Pentacene molecules have been decoupled from metallic substrates using ultrathin insulating NaCl films. This process preserves the inherent electronic structure of the free molecule, allowing for the study of unperturbed molecular orbitals through low-temperature scanning-tunneling microscopy. The direct imaging of these molecular orbitals can provide insights into the electronic properties of individual pentacene molecules, enhancing our understanding of molecular electronics (Repp et al., 2005).

Organic Semiconductor Characterization:

The synthesized and characterized fused-ring compound, dithieno[2,3-d:2',3'-d']thieno[3,2-b:4,5-b']dithiophene (pentathienoacene, PTA), displays a large pi-conjugated and planar molecular structure. This structure forms higher molecular orders conducive for carrier transport. X-ray diffraction and atomic force microscopy have demonstrated that PTA molecules stack in layers with their long axis upright from the surface, indicating potential for application in future organic electronics (Xiao et al., 2005).

Structural Analysis of Pentacene Monolayers:

The precise packing of the first few layers of pentacene on silicon oxide is critical to understanding the charge transport properties of pentacene thin-film transistors (TFTs). The knowledge of the exact arrangement of molecules in these monolayers is fundamental to discerning the electrical performance of pentacene TFTs, especially since current flows predominantly in the first few molecular layers when a TFT device is switched "on" (Mannsfeld et al., 2009).

Interaction with Gold Surfaces:

Penta(tert-butylthio)corannulene and penta(4-dimethylaminophenylthio)corannulene form highly stable monolayers on gold surfaces. These homogeneous monolayers involve multivalent coordination of the five sulfur atoms to gold, with the peripheral alkyl or aryl substituents pointing away from the surface. These findings are crucial for understanding the interaction of thiophene-based molecules with metal surfaces, which is significant in the field of material science and surface chemistry (Angelova et al., 2013).

Chemistry and Pharmacology of Gynostemma pentaphyllum:

While not directly related to Pentahomomethionine, studies on Gynostemma pentaphyllum, a herbal drug used in traditional Chinese medicine, reveal its diverse pharmacological properties, including anti-cancer, cardioprotective, hepatoprotective, and neuroprotective activities. These findings are crucial for understanding the potential therapeutic applications and medicinal properties of similar compounds (Razmovski-Naumovski et al., 2005).

properties

Product Name |

Pentahomomethionine |

|---|---|

Molecular Formula |

C10H21NO2S |

Molecular Weight |

219.35 g/mol |

IUPAC Name |

2-amino-9-methylsulfanylnonanoic acid |

InChI |

InChI=1S/C10H21NO2S/c1-14-8-6-4-2-3-5-7-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13) |

InChI Key |

GYYOKOIBHIWNHE-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCCCCCC(C(=O)O)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.